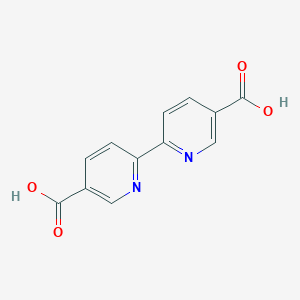

2,2'-Bipyridine-5,5'-dicarboxylic acid

Vue d'ensemble

Description

2,2’-Bipyridine-5,5’-dicarboxylic acid: is an organic compound with the molecular formula C12H8N2O4 . It is a derivative of bipyridine, featuring carboxylic acid groups at the 5 and 5’ positions. This compound is known for its versatile coordination chemistry and is widely used as a ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-5,5’-dicarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,2’-bipyridine.

Oxidation: The bipyridine is oxidized to introduce carboxylic acid groups at the 5 and 5’ positions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure 2,2’-Bipyridine-5,5’-dicarboxylic acid.

Industrial Production Methods

In industrial settings, the production of 2,2’-Bipyridine-5,5’-dicarboxylic acid may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Bipyridine-5,5’-dicarboxylic acid undergoes various chemical reactions, including:

Coordination Reactions: It forms coordination complexes with metal ions such as cobalt (Co), nickel (Ni), and zinc (Zn).

Substitution Reactions: The carboxylic acid groups can participate in esterification or amidation reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Solvents: Water, ethanol, or other polar solvents

Catalysts: Metal salts such as cobalt chloride (CoCl2) or nickel nitrate (Ni(NO3)2)

Major Products

Coordination Complexes: [Co(2,2’-Bipyridine-5,5’-dicarboxylate)(H2O)4]·2H2O, [Ni(2,2’-Bipyridine-5,5’-dicarboxylate)(H2O)4]·2H2O

Esters and Amides: Various esters and amides derived from the carboxylic acid groups

Applications De Recherche Scientifique

Chemical Properties and Structure

2,2'-Bipyridine-5,5'-dicarboxylic acid (CAS number 1802-30-8) is characterized by its bipyridine structure with carboxylic acid groups at the 5 and 5' positions. Its molecular formula is , and it has a molecular weight of 244.2 g/mol. The compound is known for its ability to act as a multi-dentate ligand, forming stable coordination complexes with various metal ions.

Applications in Chemistry

1. Metal-Organic Frameworks (MOFs)

this compound serves as a crucial building block for synthesizing metal-organic frameworks. These frameworks are utilized in various applications such as:

- Carbon Dioxide Reduction : MOFs incorporating this compound have shown promise in catalyzing the reduction of carbon dioxide into useful chemicals .

- Water Oxidation : The compound's coordination chemistry facilitates the development of catalysts for water oxidation reactions .

- Organic Photocatalysis : It is used in photocatalytic processes that convert solar energy into chemical energy .

Table 1: Applications of this compound in MOFs

| Application | Description |

|---|---|

| Carbon Dioxide Reduction | Catalysis for converting CO₂ into useful chemicals |

| Water Oxidation | Development of catalysts for water oxidation reactions |

| Organic Photocatalysis | Utilization in photocatalytic energy conversion processes |

Biological Applications

Mécanisme D'action

The mechanism of action of 2,2’-Bipyridine-5,5’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring and the carboxylate groups act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the nature of the metal ion and the coordination environment .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’-Bipyridine-4,4’-dicarboxylic acid

- 6,6’-Binicotinic acid

- Biphenyl-4,4’-dicarboxylic acid

- 1,3,5-Tris(4-carboxyphenyl)benzene

Uniqueness

2,2’-Bipyridine-5,5’-dicarboxylic acid is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile coordination complexes. The presence of carboxylic acid groups at the 5 and 5’ positions enhances its ability to form strong hydrogen bonds and coordinate with a wide range of metal ions, making it a valuable building block in the design of advanced materials .

Activité Biologique

2,2'-Bipyridine-5,5'-dicarboxylic acid (abbreviated as 2,2'-bipy-5,5'-dicarboxylic acid) is an organic compound with a molecular formula of . It belongs to the bipyridine family and features carboxylic acid groups at the 5 and 5' positions. This compound is notable for its coordination chemistry and biological activities, particularly in the context of metal complexes used in medicinal applications.

The compound functions primarily as a multi-dentate ligand, forming stable coordination complexes with various metal ions such as ruthenium (Ru), cobalt (Co), nickel (Ni), and zinc (Zn) . The formation of these complexes is influenced by environmental factors such as pH and the presence of metal ions, which affect the deprotonation of its carboxylate groups.

Mechanism of Action:

- Coordination Complex Formation: The compound interacts with metal ions to form mononuclear complexes.

- Biological Targets: These complexes exhibit interactions with biomolecules, including DNA and proteins, leading to potential therapeutic effects.

Antioxidant Activity

Research indicates that 2,2'-bipy-5,5'-dicarboxylic acid and its metal complexes demonstrate significant radical scavenging properties. For example, ruthenium(II) complexes derived from this ligand have shown enhanced antioxidant activity compared to their non-carboxylated counterparts . The ability to scavenge free radicals has been assessed using various assays, including DPPH and hydroxyl radical scavenging tests.

Cytotoxicity

The cytotoxic effects of 2,2'-bipy-5,5'-dicarboxylic acid complexes have been evaluated against several cancer cell lines. Notably:

- Ruthenium(II) Complexes: Complexes such as [RuCl₂(H₂L₂)(S-DMSO)₂] exhibit substantial cytotoxic specificity towards cancer cells like HeLa and MCF7 while showing lower toxicity to normal cells like NIH 3T3 .

- Selectivity: The selectivity of these complexes is attributed to their interaction mechanisms with cellular targets, which differ from those of conventional chemotherapeutics.

DNA Binding Affinity

Studies have shown that the incorporation of carboxylic acid groups into the bipyridine structure enhances DNA binding affinity. Techniques such as fluorescence spectroscopy and circular dichroism have demonstrated that these complexes bind to DNA via groove binding mechanisms .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2'-bipyridine-5,5'-dicarboxylic acid, and how is purity ensured?

The compound is typically synthesized via oxidation of 5,5′-dimethyl-2,2′-bipyridine using potassium permanganate (KMnO₄) under reflux conditions. After oxidation, the mixture is acidified with HCl to precipitate the product, yielding ~70% purity. Purification involves filtration and recrystallization, with characterization via ¹H NMR (e.g., δ 9.22 ppm for aromatic protons) and HR-ESI-MS ([M+H]⁺ = 245.0562) . Solubility in DMSO and aqueous buffers (via DMSO dilution) is critical for experimental applications .

Q. How is this compound utilized in metal-organic framework (MOF) synthesis?

The bipyridine core and carboxylic acid groups enable coordination with metal ions (e.g., Zn²⁺, Ni²⁺, Zr⁴⁺) to form MOFs. For example:

- Zn-MOFs : Used for gas storage (H₂, CO₂) and separation, with surface areas >1000 m²/g .

- Ni-MOFs : Catalyze ethylene oligomerization, achieving turnover frequencies (TOFs) of ~4.8 h⁻¹ .

- UiO-67 : Incorporated with Ru complexes for electrocatalytic water oxidation, demonstrating stable current densities under acidic conditions . Structural validation relies on single-crystal X-ray diffraction and BET surface area analysis .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a skin/eye irritant (GHS Category 2). Key precautions include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of dust/aerosols.

- Disposal: Follow hazardous waste regulations; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., carboxylate positioning) influence biological activity in coordination complexes?

Comparative studies of Ru(II) complexes with 4,4′- vs. 5,5′-dicarboxylic acid derivatives show that the 5,5′ isomer exhibits superior DNA/protein binding (via groove binding) and antioxidant activity (IC₅₀ = 0.19 μM for DPPH radical scavenging). This is attributed to enhanced hydrogen bonding and electronic effects from the carboxylate orientation, as confirmed by circular dichroism and fluorescence quenching assays .

Q. What strategies optimize electrochemical performance of this compound in battery anodes?

The stacked hydrogen-bonded structure enables high lithium-ion storage (initial capacity = 1200 mAh·g⁻¹ at 200 mA·g⁻¹). Performance is enhanced by:

- Carbon compositing : Mixing with graphene improves conductivity, retaining 550 mAh·g⁻¹ after 100 cycles.

- Morphology control : Nanostructuring via solvothermal synthesis increases surface area for ion diffusion .

Q. How can synthesis parameters resolve contradictions in MOF crystallographic data?

Discrepancies in CO₂ adsorption (e.g., Al-MOFs with 8% vs. 15% ligand substitution) arise from varying ligand ratios and metal-node connectivity. Pair distribution function (PDF) analysis and Rietveld refinement of X-ray data clarify structural deviations. For reproducibility, maintain strict control of reaction pH (e.g., pH 12 for Ni-MOFs) and solvent ratios (DMF:H₂O = 3:1) .

Q. What methodologies enhance catalytic efficiency in water oxidation systems?

Incorporating Ru(II)-dcbpy complexes into UiO-67 MOFs improves stability and charge transfer. Key steps:

- Post-synthetic exchange (PSE) : Immobilize [Ru(tpy)(dcbpy)OH₂]²⁺ onto Zr-nodes under mild conditions (40°C, 24 hr).

- Electrochemical testing : Linear sweep voltammetry (LSV) in 0.1 M HClO₄ shows overpotentials <300 mV at 10 mA·cm⁻² .

Q. How does ligand functionalization impact prolyl hydroxylase inhibition?

The 5,5′-dicarboxylic acid derivative inhibits prolyl hydroxylase (IC₅₀ = 0.19 μM) by chelating Fe²⁺ in the enzyme’s active site. Structure-activity relationship (SAR) studies reveal that electron-withdrawing carboxylates enhance binding affinity compared to methyl or hydroxyl substituents .

Propriétés

IUPAC Name |

6-(5-carboxypyridin-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQMUHHSWICEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170929 | |

| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-30-8 | |

| Record name | [2,2′-Bipyridine]-5,5′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-5,5'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.